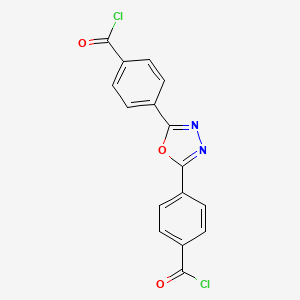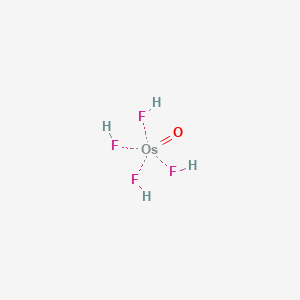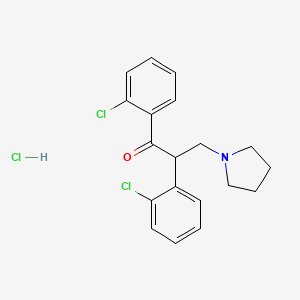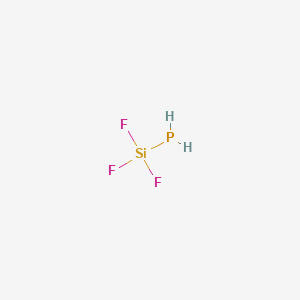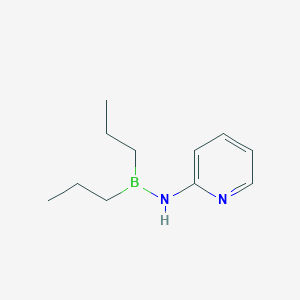
N-(Dipropylboranyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dipropylboranyl)pyridin-2-amine is an organoboron compound that features a pyridine ring substituted with a dipropylboranyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dipropylboranyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with a dipropylborane reagent. One common method is the reaction of pyridin-2-amine with dipropylborane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the borane reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dipropylboranyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(Dipropylboranyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(Dipropylboranyl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, while the pyridine ring can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)borane: Similar structure but with a borane group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)amine: Lacks the boron-containing group.
Uniqueness
N-(Dipropylboranyl)pyridin-2-amine is unique due to the presence of the dipropylboranyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the boron and pyridine moieties allows for versatile interactions with other molecules, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
37907-41-8 |
|---|---|
Formule moléculaire |
C11H19BN2 |
Poids moléculaire |
190.10 g/mol |
Nom IUPAC |
N-dipropylboranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-3-8-12(9-4-2)14-11-7-5-6-10-13-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,13,14) |
Clé InChI |
HLGNVSLYTBBPJT-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(CCC)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


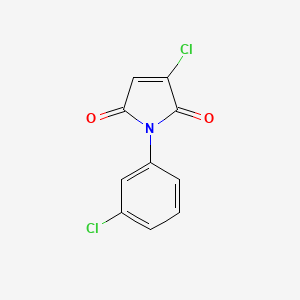
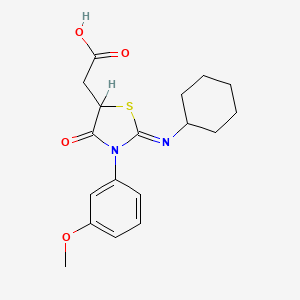
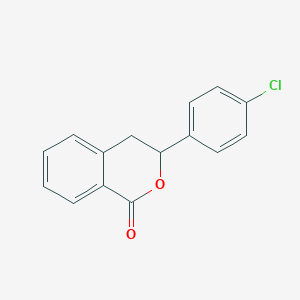
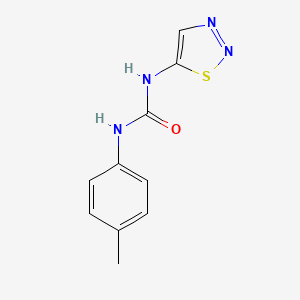

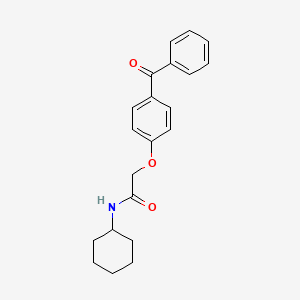
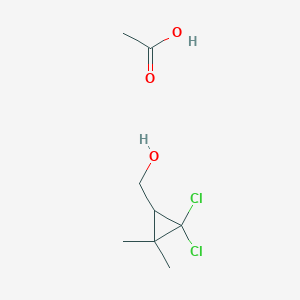
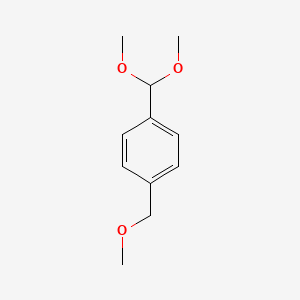
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
